Cas no 65754-26-9 (1-Methyl-2-nitro-4-(trifluoromethyl)benzene)
1-Methyl-2-nitro-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Nitro-4-(trifluoromethyl)toluene
- 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
- 4-METHYL-3-NITROBENZOTRIFLUORIDE
- 1-Methyl-2-nitro-4-trifluoromethylbenzene
- 2-Methyl-5-trifluoromethylnitrobenzene
- 2-NITRO-4-TRIFLUOROMETHYLTOLUENE
- Benzene, 1-methyl-2-nitro-4-(trifluoromethyl)-
- KSC912C1N
- 2-nitro-4-trifluromethyltoluene
- VFERJFHPHSUIHY-UHFFFAOYSA-N
- 2-Nitro-4- trifluoromethyltoluene
- SBB093432
- PC9163
- CL8823
- A
- 65754-26-9
- 2W-0021
- CS-W021351
- MFCD00272402
- 1-Methyl-2-nitro-4-(trifluoromethyl)-benzene
- AKOS003587428
- SCHEMBL4416018
- DS-0903
- DTXSID10363017
- SB74058
- SY008228
-
- MDL: MFCD00272402
- Inchi: 1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3
- InChI Key: VFERJFHPHSUIHY-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C)=C(C=1)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 205.03500
- Monoisotopic Mass: 205.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 3
Experimental Properties
- Density: 1.357±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 206.6±35.0 ºC (760 Torr),
- Flash Point: 78.8±25.9 ºC,
- Solubility: Very slightly soluble (0.14 g/l) (25 º C),
- PSA: 45.82000
- LogP: 3.44520
1-Methyl-2-nitro-4-(trifluoromethyl)benzene Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
1-Methyl-2-nitro-4-(trifluoromethyl)benzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Methyl-2-nitro-4-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078019-1g |
2-Nitro-4-(trifluoromethyl)toluene |
65754-26-9 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 078019-5g |
2-Nitro-4-(trifluoromethyl)toluene |
65754-26-9 | 95% | 5g |
£47.00 | 2022-03-01 | |
| Fluorochem | 078019-25g |
2-Nitro-4-(trifluoromethyl)toluene |
65754-26-9 | 95% | 25g |
£168.00 | 2022-03-01 | |
| Chemenu | CM254369-10g |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 95+% | 10g |
$110 | 2021-06-16 | |
| Chemenu | CM254369-25g |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 95+% | 25g |
$200 | 2021-06-16 | |
| TRC | M338965-100mg |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M338965-250mg |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 250mg |
$75.00 | 2023-05-17 | ||
| TRC | M338965-500mg |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | M338965-1g |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 1g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M839223-1g |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 97% | 1g |
105.30 | 2021-05-17 |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene Suppliers
1-Methyl-2-nitro-4-(trifluoromethyl)benzene Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene: A Comprehensive Overview
The compound with CAS No. 65754-26-9, commonly referred to as 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene, is a highly specialized aromatic compound that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique substitution pattern on the benzene ring, featuring a methyl group at position 1, a nitro group at position 2, and a trifluoromethyl group at position 4. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and application.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene, leveraging innovative methodologies such as directed metalation and cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its utilization in advanced materials and pharmaceuticals. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which significantly influence the electronic structure of the benzene ring and enhance the compound's reactivity in various reactions.
In terms of applications, 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene has found niche uses in the development of high-performance polymers and specialty chemicals. Its ability to act as a versatile building block in organic synthesis has been highlighted in recent studies, where it serves as a precursor for constructing complex molecular architectures. Furthermore, the compound's stability under harsh conditions makes it an attractive candidate for use in extreme environments, such as high-temperature industrial processes.
From an environmental standpoint, researchers have explored the degradation pathways of 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene under various conditions. Recent findings suggest that the trifluoromethyl group plays a crucial role in determining the compound's persistence in natural systems. Understanding these degradation mechanisms is pivotal for assessing its environmental impact and developing strategies for safe disposal or recycling.
The integration of computational chemistry tools has provided deeper insights into the electronic properties of 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene. Advanced quantum mechanical calculations have revealed the distribution of electron density across the molecule, shedding light on its reactivity patterns and potential interactions with other chemical species. These computational studies complement experimental findings, offering a holistic understanding of the compound's behavior in different chemical environments.
In conclusion, 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene stands out as a multifaceted compound with promising applications across diverse fields. Its unique substitution pattern and chemical properties make it a subject of ongoing research interest. As scientific advancements continue to unfold, this compound is poised to play an increasingly significant role in both academic research and industrial applications.
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